4-{[(7R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536) is a synthetic small molecule inhibitor primarily known for its high potency and selectivity against Polo-like kinase 1 (PLK1). [, ] PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, particularly in regulating mitotic progression. [, ] BI 2536 acts as a powerful tool in research, allowing scientists to investigate the role of PLK1 in numerous cellular processes and diseases. [, ]
BI 2536 exerts its primary effect by inhibiting PLK1. [, , , ] It binds to the ATP-binding pocket of PLK1, competitively inhibiting the enzyme's activity. [] This inhibition disrupts critical PLK1-dependent processes in the cell cycle, leading to mitotic arrest, the inability of cells to properly divide, and ultimately apoptosis, a form of programmed cell death. [, , , , , , , ]
CAS No.: 73785-31-6
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 68480-15-9
CAS No.: 74367-31-0